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Compound of Interest

Compound Name:
5-(2,3-Dichlorophenyl)furan-2-

carbaldehyde

Cat. No.: B022312 Get Quote

An In-Depth Technical Guide on 5-(2,3-
Dichlorophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of the synthetic compound 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde.

The information is intended to support research and development efforts in medicinal chemistry

and drug discovery.

Chemical and Physical Properties
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is a halogenated aromatic aldehyde with a

furan core. Its structure suggests potential for various chemical transformations and biological

activities.
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Property Value Source

IUPAC Name
5-(2,3-dichlorophenyl)furan-2-

carbaldehyde
[PubChem][1]

CAS Number 106827-26-3 [PubChem][1]

Molecular Formula C₁₁H₆Cl₂O₂ [Santa Cruz Biotechnology][2]

Molecular Weight 241.07 g/mol [Santa Cruz Biotechnology][2]

Canonical SMILES
C1=CC(=C(C(=C1)Cl)Cl)C2=C

C=C(O2)C=O
[PubChem][1]

InChI Key
DFXHLUMKJNNXSE-

UHFFFAOYSA-N
[PubChem][1]

Physicochemical Data
Quantitative experimental data for the melting point, boiling point, and solubility of 5-(2,3-
Dichlorophenyl)furan-2-carbaldehyde are not readily available in the surveyed literature.

However, data for structurally similar compounds and computational predictions provide

valuable insights.
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Property Value Notes Source

Melting Point

64-66 °C (for 5-(3-

(Trifluoromethyl)pheny

l)furan-2-

carbaldehyde)

Experimental value for

a related compound.

The 2,3-dichloro

isomer is expected to

be a solid at room

temperature.

[Chongqing Chemdad

Co., Ltd][3]

Boiling Point

326.2 ± 42.0 °C (for 5-

(3-

(Trifluoromethyl)pheny

l)furan-2-

carbaldehyde)

Predicted value for a

related compound.

[Chongqing Chemdad

Co., Ltd][3]

logP (Predicted) 3.7

Indicates high

lipophilicity,

suggesting good

membrane

permeability but low

aqueous solubility.

[PubChem][1]

Solubility

Sparingly soluble in

water; soluble in polar

organic solvents.

Based on the

properties of furan-2-

carbaldehyde and the

predicted logP value.

[Solubility of Things]

[4]

Stability

The aldehyde group is

susceptible to

oxidation.

Storage under an inert

atmosphere is

recommended.

[Vulcanchem][5]

Synthesis and Spectroscopic Characterization
Detailed experimental protocols for the synthesis of 5-(2,3-Dichlorophenyl)furan-2-
carbaldehyde are not explicitly published. However, general synthetic routes for 5-arylfuran-2-

carbaldehydes are well-established and can be adapted.

Representative Synthetic Protocols
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Two common methods for the synthesis of 5-arylfuran-2-carbaldehydes are the Meerwein

arylation and the Suzuki cross-coupling reaction.

2.1.1. Meerwein Arylation

This method involves the reaction of an aryldiazonium salt with furan-2-carbaldehyde, typically

catalyzed by a copper salt.

Step 1: Diazotization of 2,3-dichloroaniline. 2,3-dichloroaniline is treated with a solution of

sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to

form the corresponding diazonium salt.

Step 2: Coupling with furan-2-carbaldehyde. The freshly prepared diazonium salt solution is

then added to a mixture of furan-2-carbaldehyde and a copper(II) chloride catalyst in a

suitable solvent, such as acetone or aqueous acetone. The reaction mixture is typically

stirred at room temperature until the evolution of nitrogen gas ceases.

Step 3: Work-up and purification. The product is extracted with an organic solvent, and the

organic layer is washed, dried, and concentrated. The crude product is then purified by

column chromatography or recrystallization to yield 5-(2,3-Dichlorophenyl)furan-2-
carbaldehyde.

2.1.2. Suzuki Cross-Coupling

This palladium-catalyzed reaction couples an arylboronic acid with a halo-furan.

Step 1: Preparation of reactants. The required starting materials are 5-bromo-2-furaldehyde

and 2,3-dichlorophenylboronic acid.

Step 2: Coupling reaction. A mixture of 5-bromo-2-furaldehyde, 2,3-dichlorophenylboronic

acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or

K₃PO₄) is heated in a suitable solvent system (e.g., toluene, 1,4-dioxane, or DME/water).

The reaction is typically carried out under an inert atmosphere.

Step 3: Work-up and purification. After completion of the reaction, the mixture is cooled, and

the product is extracted with an organic solvent. The organic layer is washed, dried, and

concentrated. The crude product is purified by column chromatography or recrystallization.
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Spectroscopic Data (Predicted and Analogous
Compounds)

¹H NMR: A singlet corresponding to the aldehyde proton is expected around δ 9.8–10.0 ppm.

Doublets for the furan protons would likely appear in the range of δ 6.5–7.5 ppm. The

aromatic protons of the dichlorophenyl ring would also be present in the aromatic region.[5]

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde

group is expected at approximately 1680 cm⁻¹.[5]

Biological Activity and Mechanism of Action
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde and related compounds have shown promising

biological activities, including urease inhibition, antimicrobial effects, and anticancer properties.

Urease Inhibition
Derivatives of 5-arylfuran-2-carbaldehyde have been identified as potent inhibitors of the

urease enzyme.[6][7] The mechanism of inhibition is thought to involve the interaction of the

furan ring and its substituents with the active site of the enzyme, which contains nickel ions.[8]

[9] The aldehyde functionality can also potentially form covalent bonds with nucleophilic

residues in the enzyme's active site.

Antimicrobial Activity
Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[10][11]

The lipophilic nature of the dichlorophenyl group can enhance the compound's ability to

penetrate bacterial cell membranes. The precise mechanism of action is not fully elucidated but

may involve the inhibition of essential microbial enzymes or disruption of cell membrane

integrity.[10]

Anticancer Activity
Furan-containing compounds have demonstrated significant anticancer potential.[12][13] A

structurally related compound, 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde, has been shown

to induce apoptosis in hepatocellular carcinoma (HepG2) cells through the activation of the

mitochondrial pathway, as evidenced by the upregulation of caspases-3 and -7.[5] Furthermore,
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some furan derivatives have been found to inhibit aquaporin-1 (AQP1) ion channels, which are

implicated in cancer cell migration and invasion.[14]

Based on studies of related furan derivatives, a plausible mechanism for the anticancer activity

of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is the induction of apoptosis via the intrinsic

(mitochondrial) pathway.

Proposed Intrinsic Apoptosis Pathway

Experimental Protocols
The following are detailed protocols for the key biological assays relevant to the activities of 5-
(2,3-Dichlorophenyl)furan-2-carbaldehyde.

In Vitro Urease Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the urease enzyme.

Materials:

Urease enzyme solution

Urea solution (substrate)

Phosphate buffer (pH 7.0)

Phenol reagent

Sodium hypochlorite solution

Test compound dissolved in a suitable solvent (e.g., DMSO)

Positive control (e.g., Thiourea)

96-well microtiter plate

Microplate reader

Procedure:
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In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

Add 20 µL of the urease enzyme solution to each well and incubate for 15 minutes at room

temperature.

Initiate the reaction by adding 60 µL of the urea solution to each well.

Incubate the plate for 15 minutes at room temperature.

Measure the initial absorbance at 630 nm (pre-read).

To each well, add 60 µL of the phenol reagent followed by 100 µL of the sodium

hypochlorite solution.

Incubate the plate for 30 minutes at room temperature in the dark to allow for color

development.

Measure the final absorbance at 630 nm.

The percentage of inhibition is calculated using the formula: % Inhibition = [1 -

(Absorbance of Test Sample / Absorbance of Control)] x 100

The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme

activity) is determined by plotting the percentage of inhibition against the inhibitor

concentration.

MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.

Materials:

Cancer cell line (e.g., HepG2, MCF-7)

Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Test compound dissolved in DMSO

96-well cell culture plate

Humidified incubator (37 °C, 5% CO₂)

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a density of approximately 8,000-10,000 cells per well

in 100 µL of complete medium and incubate for 24 hours.

Prepare serial dilutions of the test compound in the culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of the test compound. Include a vehicle control (DMSO) and a

blank (medium only).

Incubate the plate for 24 to 72 hours.

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for

an additional 3-4 hours.

Carefully remove the medium containing MTT.

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan

crystals. Shake the plate gently for about 15 minutes.

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630

nm.
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Cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of

Control Cells) x 100

The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent

against a specific microorganism.[6]

Materials:

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

Test compound dissolved in a suitable solvent

Positive control antibiotic (e.g., ciprofloxacin)

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

Prepare a serial two-fold dilution of the test compound in MHB directly in the wells of a 96-

well plate. The final volume in each well should be 50 µL.

Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL.

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume

to 100 µL.

Include a growth control well (bacteria in MHB without the compound) and a sterility

control well (MHB only).
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Incubate the plates at 37 °C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.

Conclusion
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is a compound of significant interest for further

investigation in the fields of medicinal chemistry and drug development. Its structural features

and demonstrated biological activities against key therapeutic targets, such as urease and

various cancer cell lines, warrant more in-depth studies to elucidate its precise mechanisms of

action and to explore its potential as a lead compound for novel therapeutic agents. The

provided protocols offer a foundation for the systematic evaluation of this and related furan

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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